Several synthetic routes can be employed to obtain 3-(4-Fluorophenyl)isoxazol-5-amine. One common approach involves the reaction of 4-fluorobenzoylacetonitrile with hydroxylamine hydrochloride, typically in the presence of a base like pyridine or triethylamine [, , , , ]. This reaction initially forms a 3-(4-fluorophenyl)-5-aminoisoxazole, which can be subsequently deprotected to yield the desired 3-(4-Fluorophenyl)isoxazol-5-amine.
The molecular structure of 3-(4-Fluorophenyl)isoxazol-5-amine has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, , , , , , , , ]. Crystallographic studies have also provided detailed insights into its three-dimensional structure [, , ]. These analyses reveal the planar nature of the isoxazole ring and the spatial orientation of the substituents.
3-(4-Fluorophenyl)isoxazol-5-amine derivatives have demonstrated potent antifungal activity against Candida albicans and other fungal species []. These compounds disrupt the fungal cell wall by inhibiting the biosynthesis of GPI-anchored proteins.
Derivatives of 3-(4-Fluorophenyl)isoxazol-5-amine have been explored for their potential as selective COX-2 inhibitors []. These compounds aim to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
The 2-aminopyrazine core structure, which can be synthesized using 3-(4-Fluorophenyl)isoxazol-5-amine as a starting material, forms the basis of VX-970/M6620 []. VX-970/M6620 represents a promising ATR kinase inhibitor that has progressed to clinical trials for cancer treatment.
Several 3-(4-Fluorophenyl)isoxazol-5-amine derivatives have shown promising anticancer activity against various cancer cell lines [, ]. These compounds demonstrate cytotoxicity and inhibit the growth of cancer cells.
Research indicates that some 3-(4-Fluorophenyl)isoxazol-5-amine derivatives possess potent and selective inhibitory activity against monoamine oxidase (MAO) enzymes, specifically MAO-A []. This inhibition makes them potential candidates for developing new antidepressants and anxiolytics.
A study investigated a series of polysubstituted pyrroles, which can be synthesized using 3-(4-Fluorophenyl)isoxazol-5-amine as a starting material, for their ability to inhibit P-glycoprotein (P-gp) []. This research highlights the potential of 3-(4-Fluorophenyl)isoxazol-5-amine derivatives to act as multi-drug resistance reversal agents and bioavailability enhancers.
Research has focused on developing 3-(4-Fluorophenyl)isoxazol-5-amine derivatives as dual antagonists for adenosine A1 and A2A receptors []. These compounds show promise in treating Parkinson's disease and enhancing cognitive function.
Various 3-(4-Fluorophenyl)isoxazol-5-amine derivatives have been synthesized and evaluated for their antimicrobial properties [, ]. These studies highlight the potential of this scaffold for developing novel antimicrobial agents.
Several synthesized bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes, incorporating the 3-(4-Fluorophenyl)isoxazol-5-amine moiety, exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans []. These findings suggest their potential as lead compounds for developing new nematicides.
Researchers have developed [11C]DPFC ([11C]1), a novel PET radiotracer based on the 3-(4-Fluorophenyl)isoxazol-5-amine scaffold, for imaging fatty acid amide hydrolase (FAAH) in the brain []. This development paves the way for studying FAAH activity in vivo and understanding its role in various neurological processes.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7